molecular formula C12H19N3O4S B3121795 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid CAS No. 293764-50-8

4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid

Cat. No.: B3121795
CAS No.: 293764-50-8
M. Wt: 301.36 g/mol
InChI Key: JVVJFZHMFOPCPY-UHFFFAOYSA-N
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Description

4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid is a synthetic amino acid derivative featuring a butanoic acid backbone substituted at the 4-position with a 2-amino-4-(dimethylsulfamoyl)anilino group. The dimethylsulfamoyl group (-SO₂N(CH₃)₂) introduces both lipophilic and hydrogen-bonding properties, while the amino group (-NH₂) at the 2-position of the aniline ring enhances reactivity and solubility .

Properties

IUPAC Name

4-[2-amino-4-(dimethylsulfamoyl)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-15(2)20(18,19)9-5-6-11(10(13)8-9)14-7-3-4-12(16)17/h5-6,8,14H,3-4,7,13H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVJFZHMFOPCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCCCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Aniline Derivative: The starting material, aniline, undergoes sulfonation with dimethylsulfamoyl chloride to form 2-amino-4-(dimethylsulfamoyl)aniline.

    Coupling Reaction: The aniline derivative is then coupled with a butanoic acid derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Anilino Ring

Sulfonamide/Sulfonyl Derivatives

4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid (PI-17540) Structure: Features a nitro (-NO₂) and trifluoromethyl (-CF₃) group at the 2- and 4-positions of the anilino ring. Properties: The electron-withdrawing -CF₃ group increases acidity (lower pKa) of the carboxylic acid, while the nitro group enhances electrophilic reactivity. Molecular weight: 292.21 g/mol . Comparison: Unlike the target compound, this derivative lacks the sulfonamide group, reducing its hydrogen-bonding capacity.

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid Structure: Substituted with a benzoylamino (-NHCOC₆H₅) group and a methylsulfonyl (-SO₂CH₃) group. Molecular weight: 285.32 g/mol . Comparison: The methylsulfonyl group in this compound differs from the dimethylsulfamoyl group in the target molecule, resulting in reduced steric bulk and altered pharmacokinetics.

Heterocyclic and Aromatic Substituents

4-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}amino)-4-oxobutanoic acid Structure: Contains a 5-methylisoxazole sulfamoyl group on the anilino ring. Molecular weight: 353.35 g/mol . Comparison: The heterocyclic sulfamoyl group may enhance target selectivity in enzyme inhibition compared to the dimethylsulfamoyl group.

Alkyl and Carbamate Substituents

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid Structure: Substituted with an ethoxycarbonyl (-COOEt) group at the 4-position of the anilino ring. Properties: The ester group increases lipophilicity (log D ~ 1.5) but reduces aqueous solubility. Molecular weight: 275.26 g/mol . Comparison: The absence of a sulfonamide group limits its interaction with sulfonamide-binding enzymes or receptors.

Key Data Table
Compound Name Substituents on Anilino Ring Molecular Weight (g/mol) log D (Predicted) Key Functional Groups
Target Compound 2-Amino-4-(dimethylsulfamoyl) ~340 (estimated) -0.8 Sulfonamide, carboxylic acid
4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid 2-Nitro-4-CF₃ 292.21 0.3 Nitro, CF₃, carboxylic acid
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid Benzoylamino, methylsulfonyl 285.32 -1.2 Sulfonyl, amide, carboxylic acid
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid 4-Ethoxycarbonyl 275.26 1.5 Ester, carboxylic acid

Biological Activity

4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid, also known by its chemical structure and CAS number 293764-50-8, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of amino acids and exhibits properties that may be beneficial in treating various diseases, particularly in oncology and metabolic disorders.

Chemical Structure and Properties

The compound features a butanoic acid backbone with a dimethylsulfamoyl group and an amino group on the aromatic ring. This unique structure may influence its solubility, lipophilicity, and interaction with biological targets.

The biological activity of 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid is primarily attributed to its ability to modulate various biochemical pathways. Some proposed mechanisms include:

  • Inhibition of Transporters : Similar compounds have been shown to inhibit glutamine transporters, specifically ASCT2 (SLC1A5), which is crucial for cancer cell metabolism .
  • Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress in cells, which is beneficial in preventing cell damage associated with various diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, inhibiting bacterial growth and biofilm formation .

Case Studies

  • ASCT2 Inhibition :
    • A study demonstrated that related compounds effectively inhibited ASCT2-mediated glutamine transport in mammalian cells, leading to reduced glutamine accumulation. This mechanism is particularly relevant in cancer therapy as many tumors rely on glutamine for growth .
  • Antioxidant Activity :
    • Research involving diphenylamine derivatives indicated that structural modifications could enhance antioxidant capacity. The total antioxidant capacity (TAC) was assessed using DPPH and ABTS assays, showing promising results for compounds similar to 4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid .
  • Antimicrobial Effects :
    • A series of experiments evaluated the antimicrobial effectiveness of synthesized derivatives against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined, revealing that some compounds exhibited significant antibacterial activity against common pathogens .

Data Tables

Study FocusFindingsReference
ASCT2 InhibitionSignificant reduction in glutamine accumulation; improved potency noted
Antioxidant ActivityEnhanced TAC in modified derivatives; effective against DPPH radicals
Antimicrobial ActivityNotable MIC values against bacterial strains; effective against biofilms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid
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4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid

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